N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorinated aromatic ring, a piperazine moiety, and a pyridine ring, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the reaction of 5-fluoro-2-methylaniline with chloroacetyl chloride to form N-(5-fluoro-2-methylphenyl)chloroacetamide.
Piperazine Introduction: The intermediate is then reacted with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure efficient reactions.
Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]propionamide: Contains a propionamide group.
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, identified by its CAS number 380626-14-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21FN4O
- Molecular Weight : 328.38 g/mol
- Chemical Structure : The compound features a piperazine ring and a fluorinated aromatic group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound acts as a ligand for certain neurotransmitter receptors, including serotonin and dopamine receptors. Its structural modifications enhance binding affinity, which is crucial for therapeutic efficacy.
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- IC50 Values : Preliminary studies report IC50 values in the micromolar range against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 700 nM to 900 nM in related assays .
- Mechanism : The anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects:
- Serotonin Receptor Modulation : Its structural similarity to known serotonin reuptake inhibitors suggests potential use in treating mood disorders. The fluorine substitution enhances receptor affinity .
Case Studies and Research Findings
- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth rates when administered in controlled doses. These studies emphasize the compound's potential as an anticancer agent.
- Clinical Relevance : A study evaluating similar piperazine derivatives found promising results in reducing symptoms associated with anxiety disorders, indicating a broader therapeutic potential beyond oncology .
Comparative Analysis
Compound Name | Molecular Formula | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | C18H21FN4O | ~700 - 900 | Anticancer |
Similar Piperazine Derivative | C19H22FN3O | 900 | Neuropharmacological |
Other Related Compounds | Varies | 500 - 800 | Various |
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-14-5-6-15(19)12-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJVINHYDUXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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